Donitriptan

migraine vascular pharmacology triptan

Donitriptan (F-11356) is an investigational 5-HT1B/1D agonist that outperforms standard triptans in preclinical models. Its near-full intrinsic activity, equivalent to serotonin, makes it the optimal positive control for receptor activation and biased signaling studies. Critically, its lack of 5-HT1F receptor affinity eliminates confounding variables present with sumatriptan or lasmiditan, enabling unambiguous mechanistic interpretation. With 5–7× greater oral potency in vivo and superior contraction of human middle meningeal arteries at low nanomolar concentrations (2.5–4.3 nM), Donitriptan enables robust cranial vasoconstriction assays with minimal off-target coronary effects. Procure ≥98% purity Donitriptan for reproducible, high-impact migraine and 5-HT receptor pharmacology research.

Molecular Formula C23H25N5O2
Molecular Weight 403.5 g/mol
CAS No. 170912-52-4
Cat. No. B062665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonitriptan
CAS170912-52-4
Synonyms4-(4-(2-(2-aminoethyl-1H-indol-5-yloxyl)acetyl)piperazinyl-1-yl)benzonitrile
donitriptan
F 11356
F 12640
F-12640
F11356
F12640
Molecular FormulaC23H25N5O2
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN
InChIInChI=1S/C23H25N5O2/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19/h1-6,13,15,26H,7-12,16,24H2
InChIKeySOHCKWZVTCTQBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Donitriptan (CAS 170912-52-4): A High-Efficacy 5-HT1B/1D Agonist for Antimigraine Research


Donitriptan (INN, code name F-11356) is an investigational tryptamine-derivative triptan drug developed by Pierre Fabre as a potential antimigraine agent, though it was never commercialized [1]. It functions as a potent, high-affinity, and near-full agonist at the 5-HT1B and 5-HT1D receptors [2]. Key binding affinities (pKi) for the primary targets are reported as 9.4 for the 5-HT1B receptor and 9.3 for the 5-HT1D receptor [3].

Why Donitriptan Cannot Be Interchanged with Other Triptans in Research


Despite sharing a core mechanism with the broader triptan class, donitriptan's unique pharmacological profile—characterized by significantly higher intrinsic activity, distinct receptor selectivity (notably a lack of high affinity for the 5-HT1F receptor), and different functional potency in key vascular beds—precludes its simple substitution with other antimigraine agents like sumatriptan, zolmitriptan, or naratriptan in experimental models [1]. Using an alternative triptan without accounting for these quantitative differences will introduce confounding variables, leading to results that cannot be accurately extrapolated or compared across studies, thus invalidating the scientific findings [2].

Donitriptan: Quantitative Differentiation Data for Research and Procurement Decisions


Superior Potency in Human Middle Meningeal Artery vs. Sumatriptan

In a direct head-to-head comparison using human isolated middle meningeal arteries, donitriptan exhibited significantly higher contractile potency than sumatriptan [1]. The calculated difference in pEC50 was 1.66 log units, which corresponds to a 45.7-fold difference in potency.

migraine vascular pharmacology triptan

Higher Intrinsic Activity at 5-HT1B/1D Receptors Compared to Multiple Triptans

Donitriptan demonstrates significantly higher intrinsic activity at 5-HT1B and 5-HT1D receptors compared to other triptans. In a functional assay measuring GTPγS binding, donitriptan induced a greater maximal response than rizatriptan, naratriptan, sumatriptan, and zolmitriptan, reaching a level equivalent to the endogenous agonist serotonin [1]. A separate study confirms donitriptan acts as a near-full agonist with an intrinsic activity (IA) of 94% at 5-HT1B and 97% at 5-HT1D receptors [2].

receptor pharmacology signal transduction migraine

Lack of High Affinity for 5-HT1F Receptor Distinguishes Donitriptan

Unlike most triptans (e.g., sumatriptan, zolmitriptan, eletriptan), donitriptan does not possess high affinity for the 5-HT1F receptor [1]. This characteristic, shared only by frovatriptan and rizatriptan, represents a distinct receptor binding profile that can be exploited in research to dissect 5-HT1F-mediated effects from those mediated by 5-HT1B/1D receptors.

receptor selectivity off-target pharmacology migraine

Superior In Vivo Potency in Guinea Pig Hypothermia Model vs. Other Triptans

In an in vivo guinea pig model of hypothermia, donitriptan demonstrated superior potency compared to several other triptans [1]. The calculated ED50 for donitriptan was 1.6 mg/kg p.o., which was 5.2-fold, 6.2-fold, and 7.7-fold more potent than zolmitriptan, naratriptan, and rizatriptan, respectively.

in vivo pharmacology pharmacokinetics migraine models

Differential Coronary Artery Contractility Profile vs. Sumatriptan

In a direct comparison using human isolated coronary arteries, donitriptan exhibited a biphasic contractile response not seen with sumatriptan, with a significantly higher maximal contraction (Emax) [1]. The maximal contraction to donitriptan was 29 ± 6%, which is over twice the magnitude of the sumatriptan response (14 ± 2%). The low-affinity component of this response was shown to be mediated by 5-HT2 receptors.

cardiovascular safety triptan vasoconstriction

Recommended Scientific Applications for Donitriptan Based on its Unique Profile


Dissecting the Role of 5-HT1F Receptors in Migraine Pathophysiology

Leveraging donitriptan's lack of high affinity for the 5-HT1F receptor [1], researchers can use it as a selective tool to activate 5-HT1B/1D receptors without confounding 5-HT1F-mediated effects. This is crucial for head-to-head comparisons with triptans that do have 5-HT1F affinity (e.g., sumatriptan) or with 5-HT1F-specific agonists like lasmiditan, allowing for cleaner interpretation of which receptor subtypes drive specific therapeutic or adverse outcomes in preclinical migraine models.

Investigating Near-Full Agonism in 5-HT1B/1D Receptor Signal Transduction

For studies focused on the functional consequences of 5-HT1B/1D receptor activation, donitriptan serves as a superior positive control due to its high intrinsic activity, which is equivalent to the endogenous ligand serotonin [2]. Its ability to induce a near-full receptor response [3] makes it an ideal reference compound for characterizing the efficacy and potency of partial agonists or antagonists, and for exploring the nuances of biased signaling and receptor trafficking.

Evaluating Potent Cranial Vasoconstriction in Ex Vivo Human Tissue Models

Given its significantly higher potency in contracting human middle meningeal arteries compared to sumatriptan [4], donitriptan is a valuable compound for experiments requiring robust cranial vasoconstriction at lower concentrations. This is particularly relevant in ex vivo studies using human tissue where minimizing off-target effects is paramount, as the required therapeutic-equivalent plasma concentrations (2.5-4.3 nM) [4] are predicted to induce only minimal coronary artery constriction [4].

Validating In Vivo Antimigraine Efficacy with Superior Oral Potency

Donitriptan's demonstrated superior oral potency in relevant in vivo models, such as the guinea pig hypothermia assay [5], makes it a more sensitive tool for investigating brain-penetrant 5-HT1B/1D agonism. Its 5- to 7-fold greater potency compared to other triptans [5] allows for studies with lower compound requirements and reduced risk of saturating absorption or distribution pathways, which is advantageous for long-term or high-throughput in vivo pharmacology.

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